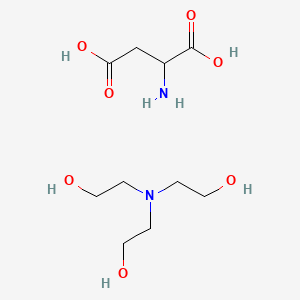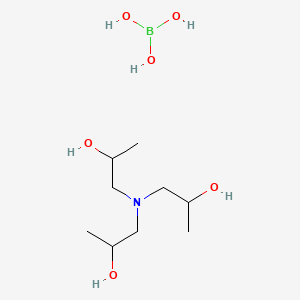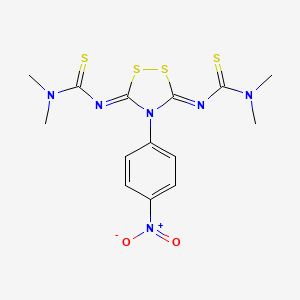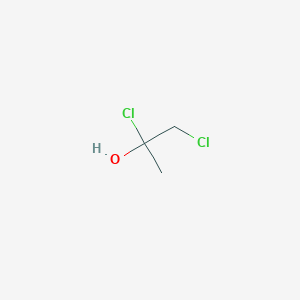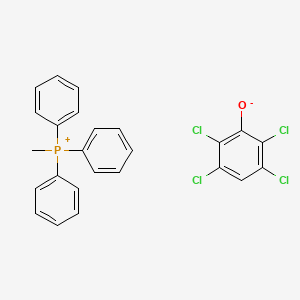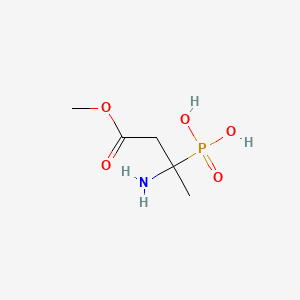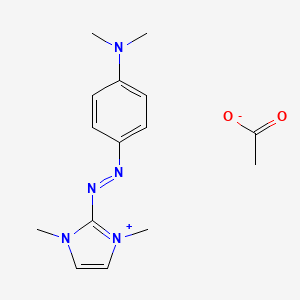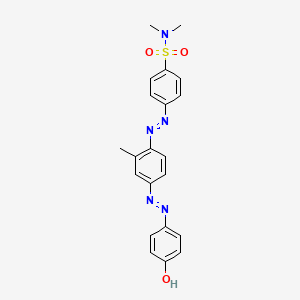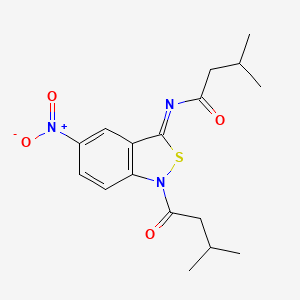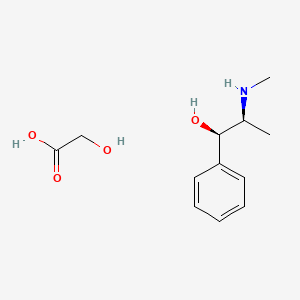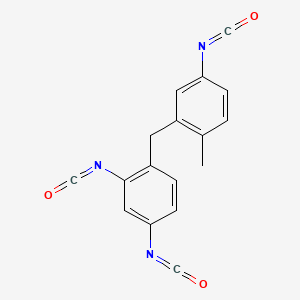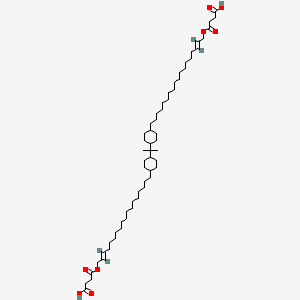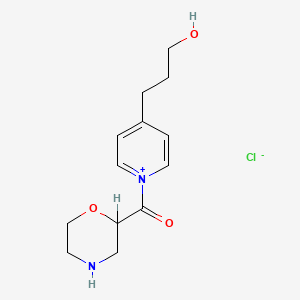
4-(3-Hydroxypropyl)-1-(morpholinecarbonyl)pyridinium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Hydroxypropyl)-1-(morpholinecarbonyl)pyridinium chloride is a heterocyclic organic compound It is known for its unique structure, which includes a pyridinium ring substituted with a hydroxypropyl group and a morpholinecarbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxypropyl)-1-(morpholinecarbonyl)pyridinium chloride typically involves the reaction of 4-(3-hydroxypropyl)pyridine with morpholine and a suitable chlorinating agent. The reaction conditions often include:
Solvent: Common solvents used include dichloromethane or ethanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Catalysts such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in scaling up the production while maintaining the reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Hydroxypropyl)-1-(morpholinecarbonyl)pyridinium chloride can undergo various types of chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridinium ring can be reduced to form piperidine derivatives.
Substitution: The chloride ion can be substituted with other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield 4-(3-oxopropyl)-1-(morpholinecarbonyl)pyridinium chloride.
Applications De Recherche Scientifique
4-(3-Hydroxypropyl)-1-(morpholinecarbonyl)pyridinium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 4-(3-Hydroxypropyl)-1-(morpholinecarbonyl)pyridinium chloride involves its interaction with specific molecular targets. The hydroxypropyl group can form hydrogen bonds with biological molecules, while the pyridinium ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3-Hydroxypropyl)morpholine: This compound shares the hydroxypropyl group but lacks the pyridinium ring.
1-(Morpholinecarbonyl)pyridinium chloride: This compound has the pyridinium ring and morpholinecarbonyl group but lacks the hydroxypropyl group.
Uniqueness
4-(3-Hydroxypropyl)-1-(morpholinecarbonyl)pyridinium chloride is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
63629-89-0 |
|---|---|
Formule moléculaire |
C13H19ClN2O3 |
Poids moléculaire |
286.75 g/mol |
Nom IUPAC |
[4-(3-hydroxypropyl)pyridin-1-ium-1-yl]-morpholin-2-ylmethanone;chloride |
InChI |
InChI=1S/C13H19N2O3.ClH/c16-8-1-2-11-3-6-15(7-4-11)13(17)12-10-14-5-9-18-12;/h3-4,6-7,12,14,16H,1-2,5,8-10H2;1H/q+1;/p-1 |
Clé InChI |
ABKNSSSQNATKAE-UHFFFAOYSA-M |
SMILES canonique |
C1COC(CN1)C(=O)[N+]2=CC=C(C=C2)CCCO.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


